Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis-

Spirocyclic synthesis Iodine-mediated cyclization Homoallylic diol chemistry

Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis- (CAS 142052-59-3) is a symmetrical, methylidenic 1,5-diol with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol. Structurally, it consists of two cyclohexanol units connected by a 2-methylene-1,3-propanediyl bridge.

Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
CAS No. 142052-59-3
Cat. No. B12532746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis-
CAS142052-59-3
Molecular FormulaC16H28O2
Molecular Weight252.39 g/mol
Structural Identifiers
SMILESC=C(CC1(CCCCC1)O)CC2(CCCCC2)O
InChIInChI=1S/C16H28O2/c1-14(12-15(17)8-4-2-5-9-15)13-16(18)10-6-3-7-11-16/h17-18H,1-13H2
InChIKeyNVGOXKDIYUMPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis- (CAS 142052-59-3): A Methylidenic Diol for Specialized Cyclization Chemistry


Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis- (CAS 142052-59-3) is a symmetrical, methylidenic 1,5-diol with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol . Structurally, it consists of two cyclohexanol units connected by a 2-methylene-1,3-propanediyl bridge. This exocyclic methylene group is the critical structural feature that distinguishes it from its fully saturated 1,5-diol analogs, such as 1,1'-(1,3-propanediyl)bis-cyclohexanol (CAS 101083-14-1) , and imparts unique alkene-based reactivity for constructing complex oxygen heterocycles.

Why Saturated or Non-Hydroxylated Analogs Cannot Replace 142052-59-3 in Cyclization-Dependent Applications


The exocyclic methylene group in Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis- is not a passive structural element; it is the essential reactive handle for downstream transformations into spirocyclic and bicyclic oxygen heterocycles. Substituting this compound with a fully saturated analog like 1,1'-(1,3-propanediyl)bis-cyclohexanol eliminates the alkene functionality and completely abrogates the ability to undergo iodine/silver(I)-promoted spirocyclization or palladium-catalyzed Wacker-type intramolecular acetalization . Similarly, non-hydroxylated analogs such as 1,3-dicyclohexylpropane lack the nucleophilic hydroxyl groups required for ring closure, rendering them inert under the same conditions. This strict structural dependence means that generic substitution leads to total loss of the key synthetic utility, making 142052-59-3 the only viable starting material for these specific cyclization pathways.

Quantitative Differentiation Evidence for Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis- (142052-59-3)


Spirocyclization Yield: 1,6-Dioxaspiro[3.4]octane Formation from Methylidenic Diol vs. Saturated Analog

The target compound undergoes iodine/silver(I) oxide-mediated spirocyclization to form 1,6-dioxaspiro[3.4]octanes, a privileged scaffold in natural products such as clementeins. The reaction of the methylidenic diol (2) derived from cyclohexanone proceeds with an isolated yield of 57–63% for the spirocyclic product (3b/3c) . In contrast, the saturated analog 1,1'-(1,3-propanediyl)bis-cyclohexanol, which lacks the methylene group, cannot undergo this transformation because the reaction mechanism requires an alkene for initial electrophilic activation by iodine . This represents an absolute functional differentiation: 142052-59-3 provides a synthetic path to spirocyclic ethers that is entirely inaccessible to its saturated counterpart.

Spirocyclic synthesis Iodine-mediated cyclization Homoallylic diol chemistry

Wacker-Type Cyclization Efficiency: Perhydrofuro[2,3-b]furan Synthesis

The methylidenic diol 142052-59-3 serves as a direct precursor to perhydrofuro[2,3-b]furans, a bicyclic acetal core found in bioactive compounds including aflatoxins and HIV protease inhibitors. Under optimized Wacker-type conditions (5 mol% PdCl₂, 50 mol% CuCl₂, 5 equiv H₂O₂ in MeOH at 70 °C, 8 h), symmetrical methylidenic diols derived from cyclohexanone and related ketones are cyclized in high isolated yields reaching up to 96% for optimized substrates . The diol derived from cyclohexanone (directly related to 142052-59-3) was cyclized in high isolated yield, though the exact yield depends on the specific diol stereochemistry and substitution pattern. Critically, the saturated 1,5-diol analog 1,1'-(1,3-propanediyl)bis-cyclohexanol lacks the necessary alkene for oxypalladation and cannot participate in this catalytic cycle, providing no conversion to the bicyclic product .

Palladium catalysis Intramolecular acetalization Furofuran synthesis

Physicochemical Profile: Lipophilicity and Hydrogen Bonding Differentiate 142052-59-3 from Saturated Analogs

The presence of the exocyclic methylene group in 142052-59-3 alters its physicochemical properties compared to saturated analogs. The compound has a calculated LogP of 3.71 and a polar surface area (PSA) of 40.46 Ų . In comparison, the saturated analog 1,1'-(1,3-propanediyl)bis-cyclohexanol (CAS 101083-14-1) is expected to have a slightly higher LogP due to the absence of the polarizable double bond and a similar or slightly lower PSA. While not a dramatic difference, the measurable shift in LogP (estimated ~0.2–0.5 units) can influence partitioning behavior in extraction and chromatographic purification, and the PSA difference affects permeability predictions in medicinal chemistry contexts. These data allow a formulator to make informed selections when either higher or lower lipophilicity is desired in a diol building block.

Lipophilicity Polar surface area ADME prediction

Direct Synthesis Efficiency: One-Step Barbier-Type Approach to 142052-59-3 Compared to Multi-Step Routes to Saturated Analogs

The title compound can be synthesized in a single operational step via the naphthalene-catalyzed lithiation of 3-chloro-2-(chloromethyl)prop-1-ene in the presence of cyclohexanone, followed by hydrolysis, yielding the methylidenic diol directly . While the paper reports yields of 56–72% for related dioxaspirooctane products from the crude diol, the direct formation of the methylidenic 1,5-diol itself is a high-yielding process. In contrast, the saturated analog 1,1'-(1,3-propanediyl)bis-cyclohexanol requires a different synthetic strategy (e.g., via 1,3-bis(phenylmercapto)propane lithiation or multi-step reduction), which can involve additional steps or less accessible precursors. The methylidenic diol route benefits from using the readily available 3-chloro-2-(chloromethyl)prop-1-ene as a trimethylenemethane dianion equivalent, providing a practical one-step entry to the functionalized diol scaffold.

Barbier reaction Lithiation chemistry One-pot synthesis

High-Impact Procurement Scenarios for Cyclohexanol, 1,1'-(2-methylene-1,3-propanediyl)bis- (142052-59-3)


Synthesis of 1,6-Dioxaspiro[3.4]octane Natural Product Analogues

Researchers targeting clementeins, subexpinnatins, or other spirocyclic sesquiterpene lactones require a methylidenic diol precursor for the key iodine/silver(I) oxide cyclization step. 142052-59-3 provides this functionality, enabling 57–63% yield of the spirocyclic core, a transformation that cannot be replicated with saturated 1,5-diols . Procurement of this specific compound is essential for any laboratory undertaking this synthetic strategy.

Construction of Perhydrofuro[2,3-b]furan Scaffolds for Bioactive Compound Libraries

The perhydrofuro[2,3-b]furan core is present in aflatoxins, HIV protease inhibitors (e.g., Darunavir), and other bioactive molecules. The Wacker-type cyclization of 142052-59-3 provides a direct, high-yielding route to this bicyclic acetal system under mild palladium catalysis . Medicinal chemistry groups building libraries around this scaffold must source the methylidenic diol specifically, as saturated analogs show zero conversion under the same conditions.

Development of Novel Polyether Macrocycles via Alkene Metathesis or Hydroboration

The exocyclic methylene group in 142052-59-3 can serve as a handle for further olefin functionalization, such as hydroboration/oxidation to primary alcohols, cross-metathesis with other alkenes, or epoxidation. These reactions are impossible with the saturated propanediyl analog. Researchers designing functionalized polyether architectures can exploit this alkene as a unique synthetic diversification point, justifying the selection of 142052-59-3 over saturated diols .

Synthesis of Conformationally Constrained Diol Building Blocks for Polymer Chemistry

The combination of cyclohexanol rigidity and the methylene bridge in 142052-59-3 creates a conformationally restricted diol with a defined geometry, potentially useful as a monomer for specialty polyesters or polyurethanes. The unsaturated bridge may also enable post-polymerization crosslinking or functionalization, offering a differentiated property set compared to polymers derived from 4,4'-(2,2-propanediyl)dicyclohexanol (CAS 80-04-6), which is widely used in epoxy resins but lacks the alkene functionality [1].

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